physicochemical properties of 1-Chloro-2-iodotetrafluoroethane
physicochemical properties of 1-Chloro-2-iodotetrafluoroethane
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodotetrafluoroethane
Introduction
1-Chloro-2-iodotetrafluoroethane (CAS No. 421-78-3) is a halogenated hydrocarbon of significant interest in advanced chemical synthesis.[1][2] Its unique molecular architecture, featuring a tetrafluoroethane backbone substituted with both chlorine and iodine, imparts a distinct reactivity profile that makes it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of two different halogen atoms allows for selective functionalization, a feature highly prized by synthetic chemists.
This guide provides a comprehensive overview of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind these properties and their implications for experimental design, safe handling, and application in complex synthetic pathways.
Section 1: Molecular and Structural Information
The identity and reactivity of a chemical compound are fundamentally dictated by its structure. 1-Chloro-2-iodotetrafluoroethane is a two-carbon ethane derivative where the hydrogen atoms have been replaced by fluorine, chlorine, and iodine atoms.
Key Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 1-chloro-1,1,2,2-tetrafluoro-2-iodoethane | [3] |
| Synonyms | 1-chloro-1,1,2,2-tetrafluoro-2-iodoethane | [4] |
| CAS Number | 421-78-3 | [3][4][5] |
| Molecular Formula | C₂ClF₄I | [3][4][5] |
| Molar Mass | 262.37 g/mol | [3][5] |
| Monoisotopic Mass | 261.86694 Da | [3] |
| InChIKey | XNIBSTIKPHNKSO-UHFFFAOYSA-N | [6] |
The presence of four fluorine atoms provides significant thermal and chemical stability to the carbon backbone, while the C-Cl and C-I bonds serve as reactive sites for nucleophilic substitution and other transformations. The significant difference in the bond dissociation energies of C-Cl versus C-I allows for regioselective reactions, which is a cornerstone of its utility in synthetic chemistry.
Caption: Molecular structure of 1-Chloro-2-iodotetrafluoroethane.
Section 2: Physical and Chemical Properties
The bulk physical properties of a compound are critical for process design, reaction setup, and purification. 1-Chloro-2-iodotetrafluoroethane is a dense liquid at standard conditions.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Liquid (Colorless to Pink) | [4][7] |
| Boiling Point | 53 °C | [5][7] |
| Density (Predicted) | 2.308 ± 0.06 g/cm³ | [4][5][7] |
| Flash Point | 56 °C | [4][5][7] |
| Refractive Index | 1.392 | [5][7] |
| Water Solubility | Predicted Log10(S) = -3.38 (mol/L) | [6] |
| Octanol/Water Partition Coeff. (LogP) | Predicted = 2.846 | [6] |
The high density is characteristic of polyhalogenated alkanes and is a direct consequence of the high atomic masses of chlorine and iodine.[4][7] This property is an important consideration for reaction volume calculations and can be leveraged in biphasic systems for phase separation. The boiling point of 53 °C indicates that it is a relatively volatile compound, suggesting that handling in a well-ventilated fume hood is necessary to avoid inhalation exposure and that purification by distillation is a viable method.[5][7] Its predicted low water solubility and preference for octanol (LogP > 0) are typical for fluorinated organic compounds and indicate it will primarily partition into organic phases.[6]
Section 3: Thermodynamic Data
Thermodynamic properties provide insight into the energy, stability, and phase behavior of a compound. The available data for 1-Chloro-2-iodotetrafluoroethane are largely derived from predictive models, such as the Joback method, which provide valuable estimations for experimental design.[6]
Predicted Thermodynamic Properties
| Property | Value | Units | Source |
| Enthalpy of Vaporization (ΔHvap) | 27.94 | kJ/mol | [6] |
| Enthalpy of Fusion (ΔHfus) | 7.03 | kJ/mol | [6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -761.41 | kJ/mol | [6] |
| Ideal Gas Heat Capacity (Cpg) at 366.35 K | 129.52 | J/mol·K | [6] |
| Critical Temperature (Tc) | 562.90 | K | [6] |
| Critical Pressure (Pc) | 3853.09 | kPa | [6] |
These predicted values are instrumental in chemical engineering applications, such as designing distillation columns or predicting reaction thermodynamics. The enthalpy of vaporization, for instance, quantifies the energy required for distillation, a primary purification technique for a compound with this boiling point.
Section 4: Spectroscopic Analysis
While specific, verified spectra for 1-Chloro-2-iodotetrafluoroethane are not widely available in public databases, its structure allows for predictable spectroscopic signatures. A comprehensive analysis would involve Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Expected Spectroscopic Signatures:
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Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 262, considering the most common isotopes (³⁵Cl, ¹²⁷I). A key feature would be the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1), which would appear at M⁺ and M⁺+2. Common fragmentation patterns would involve the loss of I· (m/z 127) and Cl· (m/z 35), as the C-I bond is the weakest, leading to a prominent peak at m/z 135 (C₂ClF₄⁺).
-
¹³C NMR: Due to the presence of fluorine, the carbon signals will exhibit complex splitting patterns (C-F coupling). Two distinct signals are expected, one for the -CF₂I group and another for the -CF₂Cl group, both split into triplets by the adjacent fluorines.
-
¹⁹F NMR: This is the most informative NMR technique for this compound. Two distinct signals, each a triplet, would be expected, corresponding to the two non-equivalent -CF₂- groups. The chemical shifts and coupling constants would be diagnostic for confirming the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands in the 1000-1250 cm⁻¹ region, which are characteristic of C-F stretching vibrations. C-Cl and C-I stretching vibrations would appear at lower frequencies in the fingerprint region.
General Protocol for Spectroscopic Characterization
Acquiring definitive spectra is a self-validating process crucial for confirming the identity and purity of a synthesized or purchased batch.
-
Sample Preparation: Dissolve a small, precise amount of 1-Chloro-2-iodotetrafluoroethane in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile organic solvent like dichloromethane.
-
Instrument Calibration: Ensure all instruments (NMR, GC-MS, FT-IR) are calibrated using appropriate standards to guarantee accuracy of mass assignments, chemical shifts, and absorption frequencies.
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Use appropriate pulse sequences to obtain high-resolution data, including DEPT for ¹³C to determine carbon types.
-
GC-MS: Inject the sample into a GC-MS system to confirm purity (a single peak in the chromatogram) and obtain the mass spectrum for fragmentation analysis.
-
FT-IR: Obtain an IR spectrum of the neat liquid to identify characteristic functional group vibrations.
-
-
Data Analysis & Verification: Compare the acquired spectra with the expected signatures described above. The combination of correct molecular mass, isotopic patterns, and characteristic NMR splitting patterns provides unambiguous structural confirmation.
Caption: General workflow for spectroscopic analysis.
Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-Chloro-2-iodotetrafluoroethane is classified as a hazardous substance and requires careful handling.
Hazard Summary:
-
Acute Toxicity: The compound is considered harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5] GHS hazard statements include H301 (Toxic if swallowed), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[3]
-
Irritation: It may cause skin and serious eye irritation.[8]
Mandatory Handling Protocols:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8] An emergency eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
First Aid: In case of skin contact, wash immediately with soap and water.[4] For eye contact, flush with water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] In all cases of exposure, seek immediate medical attention.[5]
Storage and Stability:
-
Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
-
Light Sensitivity: The compound is noted to be light-sensitive.[5][8] Therefore, it must be stored in an opaque or amber container to prevent degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
Section 6: Applications in Research and Development
The primary value of 1-Chloro-2-iodotetrafluoroethane lies in its role as a versatile synthetic intermediate.[1] The differential reactivity of the C-I and C-Cl bonds is the key to its utility. The C-I bond is significantly weaker and more labile, making it a selective site for nucleophilic substitution, radical reactions, or metal-catalyzed cross-coupling reactions. This allows for the precise introduction of the C₂ClF₄- moiety into a target molecule, a common strategy in the development of fluorinated pharmaceuticals and agrochemicals where such groups can enhance metabolic stability, binding affinity, and lipophilicity.
Conclusion
1-Chloro-2-iodotetrafluoroethane is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its high density, volatility, and characteristic reactivity profile make it a valuable tool for the synthetic chemist. A thorough understanding of its properties, coupled with a rigorous adherence to safety protocols, is essential for leveraging its full potential in research and development. The data presented in this guide, grounded in authoritative sources, provides the foundational knowledge required for its effective and safe application in the laboratory.
References
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1-CHLORO-2-IODOTETRAFLUOROETHANE - ChemBK. Source: ChemBK. URL: [Link]
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1-Chloro-2-iodotetrafluoroethane | C2ClF4I | CID 136268 - PubChem. Source: PubChem, National Institutes of Health. URL: [Link]
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1-Chloro-2-iodotetrafluoroethane: Essential for Advanced Chemical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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1-Chloro-2-iodotetrafluoroethane.pdf - Cheméo. Source: Cheméo. URL: [Link]
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Your Guide to Sourcing 1-Chloro-2-iodotetrafluoroethane in China. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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